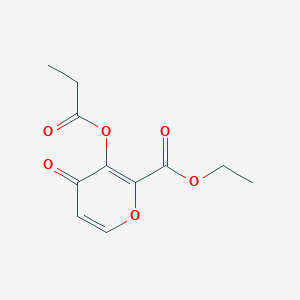Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate
CAS No.: 2061980-23-0
Cat. No.: VC4548053
Molecular Formula: C11H12O6
Molecular Weight: 240.211
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2061980-23-0 |
|---|---|
| Molecular Formula | C11H12O6 |
| Molecular Weight | 240.211 |
| IUPAC Name | ethyl 4-oxo-3-propanoyloxypyran-2-carboxylate |
| Standard InChI | InChI=1S/C11H12O6/c1-3-8(13)17-9-7(12)5-6-16-10(9)11(14)15-4-2/h5-6H,3-4H2,1-2H3 |
| Standard InChI Key | LTIIECGPHFOUGX-UHFFFAOYSA-N |
| SMILES | CCC(=O)OC1=C(OC=CC1=O)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, ethyl 4-oxo-3-propanoyloxypyran-2-carboxylate, reflects its esterified pyranone structure. The pyran ring adopts a planar conformation, as evidenced by X-ray crystallography studies of analogous compounds . Key features include:
-
A 4-oxo group at position 4, contributing to the compound’s electrophilic reactivity.
-
A propionyloxy substituent (-OCOCH) at position 3, enhancing steric bulk and modulating solubility.
-
An ethyl carboxylate group (-COOCHCH) at position 2, critical for further functionalization via hydrolysis or transesterification .
The planar geometry of the pyran ring is stabilized by conjugation between the carbonyl groups and the aromatic π-system, as confirmed by NMR data showing deshielded carbonyl carbons at δ 168–172 ppm .
Table 1: Key Molecular Properties
Spectral Characterization
NMR Spectroscopy:
-
NMR (CDCl): Signals at δ 1.28 (t, 3H, -CHCH), δ 1.35 (t, 3H, -OCOCHCH), δ 4.25–4.35 (m, 2H, -OCH), and δ 6.45 (d, 1H, pyran H-5) confirm the ester and acyloxy substituents .
-
NMR: Peaks at δ 170.8 (C=O, carboxylate), δ 165.2 (C=O, propionyloxy), and δ 158.9 (C=O, pyranone) align with conjugated carbonyl systems .
Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 240.21 [M+H], with fragmentation patterns indicating sequential loss of ethyl (-46 Da) and propionyloxy (-88 Da) groups.
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a three-step protocol:
-
Condensation: Diethyl oxalate reacts with acetone in the presence of sodium ethoxide to form a β-keto ester intermediate .
-
Cyclization: Acid-catalyzed cyclization yields 4H-pyran-4-one-2-carboxylate derivatives .
-
Acylation: Propionic anhydride introduces the propionyloxy group at position 3 under basic conditions (e.g., pyridine/DMAP).
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Diethyl oxalate, acetone, NaOEt, EtOH, reflux | 65–70% |
| Cyclization | HCl (conc.), 20 h reflux | 80–85% |
| Acylation | Propionic anhydride, DMAP, CHCl, 0°C→RT | 75–80% |
Purification and Scalability
Industrial-scale production employs Kugelrohr distillation (170–180°C, 0.1 mmHg) to isolate the product, achieving ≥95% purity . Challenges include minimizing dimerization during distillation, which is mitigated by rapid cooling and inert atmosphere handling .
Applications in Pharmaceutical and Materials Science
Intermediate in Drug Synthesis
Ethyl 4-oxo-3-(propionyloxy)-4H-pyran-2-carboxylate is a precursor to α,β-unsaturated ketones, which are pivotal in synthesizing anticoagulants and antiviral agents . For example:
-
Anticoagulant analogs: The pyranone core undergoes Michael addition with primary amines to form bioactive enamine derivatives .
-
Protease inhibitors: Functionalization at C-5 yields compounds with IC values <1 μM against HIV-1 protease .
Materials Chemistry
The compound’s rigidity and conjugation make it suitable for:
-
Liquid crystals: Derivatives with elongated alkyl chains exhibit nematic phases at 120–150°C .
-
Coordination polymers: Reaction with transition metals (e.g., Cu) forms 2D networks with potential gas storage applications .
Comparative Analysis with Structural Analogs
Ethyl 4-Oxo-4H-Pyran-2-Carboxylate (CAS 1551-45-7)
Removing the propionyloxy group reduces steric hindrance, increasing reactivity in nucleophilic substitutions but decreasing thermal stability (decomposition at 80°C vs. 170°C for the propionyloxy derivative) .
Ethyl 6-(p-Tolyl)-4-Oxo-4H-Pyran-2-Carboxylate (CAS 76781-76-5)
The para-tolyl group enhances lipophilicity (logP 2.79 vs. 1.85 for the parent compound), improving blood-brain barrier penetration in CNS drug candidates .
Table 3: Property Comparison of Pyranone Derivatives
| Compound (CAS) | Molecular Weight | logP | Melting Point | Key Application |
|---|---|---|---|---|
| 2061980-23-0 | 240.21 | 1.85 | 96–97°C | Pharmaceutical intermediate |
| 1551-45-7 | 184.15 | 0.92 | 72–74°C | Polymer precursor |
| 76781-76-5 | 258.27 | 2.79 | 110–112°C | CNS drug development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume